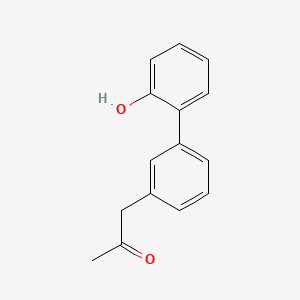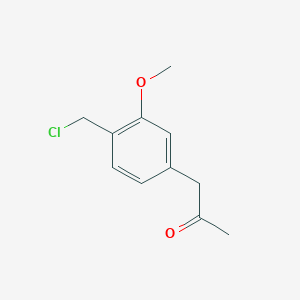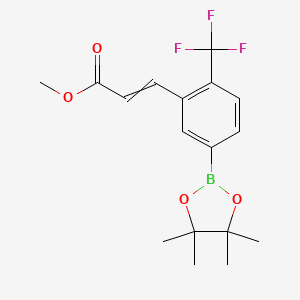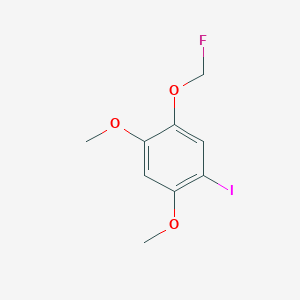
1,5-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 and a molecular weight of 312.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene typically involves the iodination of a dimethoxybenzene derivative followed by the introduction of a fluoromethoxy group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The fluoromethoxy group can be introduced using fluoromethyl ethers under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene can undergo several types of chemical reactions, including:
Electrophilic Substitution: The presence of electron-donating methoxy groups makes the benzene ring more reactive towards electrophiles.
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to the formation of halogenated or nitrated derivatives, while nucleophilic substitution can result in the replacement of the iodo group with other functional groups .
Wissenschaftliche Forschungsanwendungen
1,5-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,5-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The electron-donating methoxy groups enhance the reactivity of the benzene ring, making it more susceptible to electrophilic attack . The iodo and fluoromethoxy groups can participate in various substitution reactions, influencing the compound’s overall reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C9H10FIO3 |
|---|---|
Molekulargewicht |
312.08 g/mol |
IUPAC-Name |
1-(fluoromethoxy)-5-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-7-4-8(13-2)9(14-5-10)3-6(7)11/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
NRLCBLMTULIHLM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1OCF)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


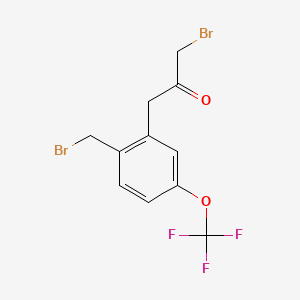
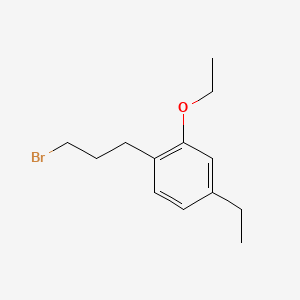
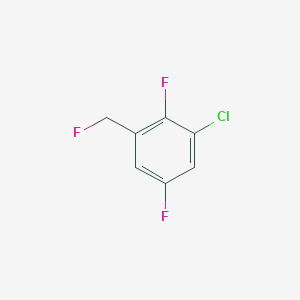

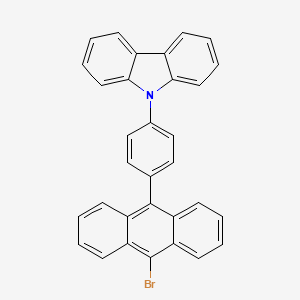
![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
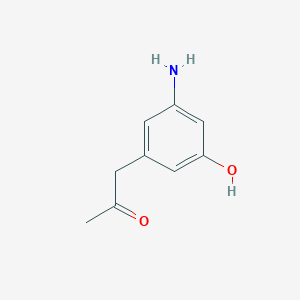
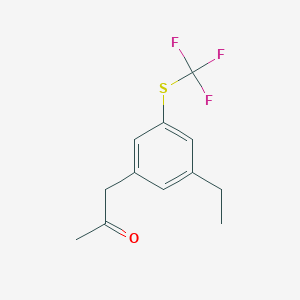

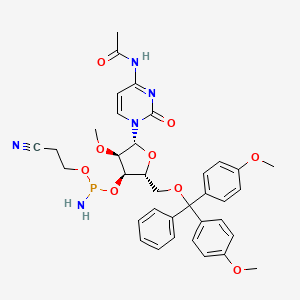
![Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14047554.png)
